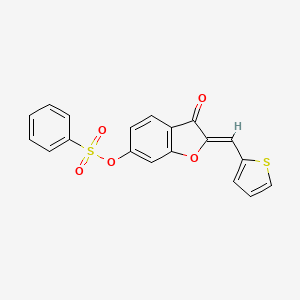

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Description

This compound belongs to the aurone family, characterized by a benzofuran core substituted with a thiophen-2-ylmethylene group at the C2 position and a benzenesulfonate ester at C4. The Z-configuration ensures the thiophene ring is positioned on the same side as the ketone oxygen, influencing molecular geometry and intermolecular interactions. Benzenesulfonate enhances stability and modulates solubility compared to smaller ester groups .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5S2/c20-19-16-9-8-13(24-26(21,22)15-6-2-1-3-7-15)11-17(16)23-18(19)12-14-5-4-10-25-14/h1-12H/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCRJUFMKZCCJR-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

Introduction of the Thiophen-2-ylmethylene Group: This step involves the condensation of the benzofuran core with thiophene-2-carbaldehyde under basic conditions to form the (Z)-isomer.

Sulfonation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Biological Probes: Used in studying enzyme interactions and pathways.

Industry

Materials Science: Potential use in the development of organic electronic materials.

Dyes and Pigments: The compound’s structure allows for modifications that can lead to new dyes.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. The thiophen-2-ylmethylene group can engage in π-π stacking interactions, while the benzenesulfonate ester can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Calculated based on molecular formula.

Key Findings from Analog Studies

- Methoxy groups (e.g., 3,4-dimethoxybenzoate in ) increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Benzenesulfonate (target) offers greater resonance stabilization compared to methanesulfonate (), which may prolong metabolic half-life.

- Biological Activity: Quinoline-substituted analogs (B1, B2) exhibit notable antitumor activity, with IC50 values <10 µM in vitro, attributed to intercalation or kinase inhibition . Acetonitrile-substituted A2 shows moderate cytotoxicity, suggesting the nitrile group may act as a hydrogen bond acceptor in target binding .

Synthetic Accessibility :

Critical Analysis of Structural Trends

- Thiophene vs. Quinoline Substituents: Thiophene-based compounds (target, A2) prioritize electronic modulation, while quinoline derivatives (B1) leverage planar aromatic systems for DNA intercalation.

- Ester Group Impact : Benzenesulfonate (target) balances stability and steric bulk, whereas smaller esters (e.g., methanesulfonate) prioritize solubility. Diethylcarbamates () exhibit hydrolytic instability but are pharmacologically active.

- Z-Configuration : The Z-isomer is critical for maintaining the bioactive conformation, as evidenced by reduced activity in E-isomers of related aurones .

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves several steps, typically starting from readily available precursors. The compound can be synthesized through condensation reactions involving thiophenes and benzofuran derivatives, followed by functionalization to introduce the sulfonate group.

General Synthetic Route

- Starting Materials : Thiophenes and benzofuran derivatives.

- Reagents : Appropriate catalysts and solvents (e.g., ethanol, acetic acid).

- Conditions : Heating under reflux conditions to facilitate condensation.

- Purification : Crystallization or chromatography to obtain pure product.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For example, a series of (Z)-substituted isobenzofuran derivatives were evaluated for their ability to scavenge free radicals and prevent oxidative stress in biological systems. The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays.

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| (Z)-3-benzylideneisobenzofuran | 14.38 | |

| Ascorbic Acid | 4.57 | |

| Compound A | 8.88 | |

| Compound B | 6.33 |

Antiplatelet Activity

In vitro studies have shown that related compounds possess antiplatelet activity, inhibiting aggregation induced by various agonists such as arachidonic acid and collagen. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to decreased thromboxane production.

Table 2: Antiplatelet Activity

| Compound | IC50 (µM) | Agonist |

|---|---|---|

| Compound C | 70 | Arachidonic Acid |

| Compound D | 120 | Collagen |

Structure-Activity Relationship (SAR)

The biological activity of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can be influenced by various structural modifications. Studies have indicated that substituents on the thiophene or benzofuran rings significantly affect both antioxidant and antiplatelet activities.

Case Study 1: Antioxidant Evaluation

A study conducted on a series of synthesized benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Study 2: Inhibition of Platelet Aggregation

Research highlighted the dual role of certain derivatives as both antioxidants and antiplatelet agents. One compound exhibited an IC50 value lower than aspirin in inhibiting platelet aggregation, suggesting potential for therapeutic use in cardiovascular diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.